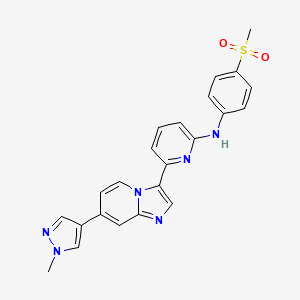
Flt3-IN-24
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flt3-IN-24 is a compound that targets the FMS-like tyrosine kinase 3 (FLT3) receptor, which is commonly mutated in acute myeloid leukemia (AML).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Flt3-IN-24 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary, but generally involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and yield. This process would include rigorous quality control measures to ensure the purity and efficacy of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Flt3-IN-24 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Wissenschaftliche Forschungsanwendungen
Flt3-IN-24 has a wide range of scientific research applications, particularly in the fields of:
Chemistry: Used as a tool to study the FLT3 receptor and its role in cellular signaling pathways.
Biology: Helps in understanding the molecular mechanisms of leukemia and other cancers.
Medicine: Investigated as a potential therapeutic agent for treating AML and other FLT3-mutated cancers.
Industry: Utilized in the development of new drugs and therapeutic strategies
Wirkmechanismus
Flt3-IN-24 exerts its effects by binding to the FLT3 receptor and inhibiting its activity. This inhibition prevents the receptor from activating downstream signaling pathways that promote cell proliferation and survival. The molecular targets involved include the FLT3 receptor itself and various downstream signaling molecules such as RAS/MAPK, JAK/STAT, and PI3K/AKT .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Flt3-IN-24 include:
Gilteritinib: Another FLT3 inhibitor used in the treatment of AML.
Quizartinib: A selective FLT3 inhibitor with a similar mechanism of action.
Sorafenib: A multi-kinase inhibitor that also targets FLT3 .
Uniqueness
This compound is unique in its specific binding affinity and selectivity for the FLT3 receptor, which may result in fewer off-target effects and improved efficacy in treating FLT3-mutated cancers .
Eigenschaften
Molekularformel |
C23H20N6O2S |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
6-[7-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]-N-(4-methylsulfonylphenyl)pyridin-2-amine |
InChI |
InChI=1S/C23H20N6O2S/c1-28-15-17(13-25-28)16-10-11-29-21(14-24-23(29)12-16)20-4-3-5-22(27-20)26-18-6-8-19(9-7-18)32(2,30)31/h3-15H,1-2H3,(H,26,27) |
InChI-Schlüssel |
QIKIFQZHDRYLOR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C2=CC3=NC=C(N3C=C2)C4=NC(=CC=C4)NC5=CC=C(C=C5)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


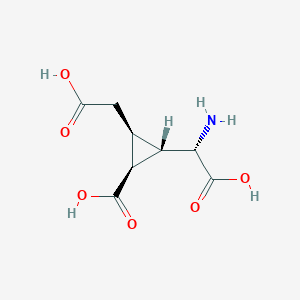
![[2-[4-(dimethylamino)butanoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12372415.png)
![N-[7-[3-(1,3-dihydroisoindol-2-yl)propoxy]-6-methoxy-4-pyrrolidin-1-ylquinazolin-2-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B12372420.png)
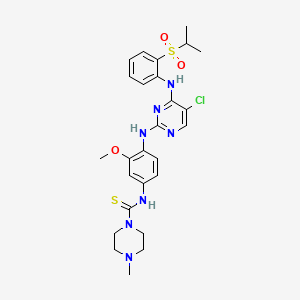
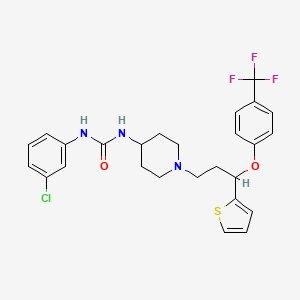
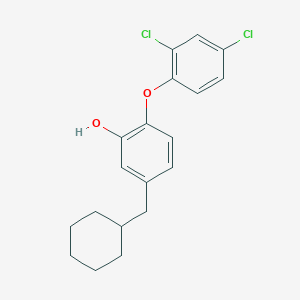
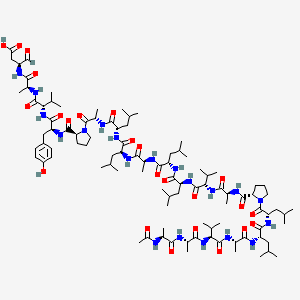
![(1S,12S,15E)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B12372433.png)
![(2E)-1-methyl-2-[(E)-3-(1-methylbenzo[e][1,3]benzoxazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzoxazole;iodide](/img/structure/B12372439.png)
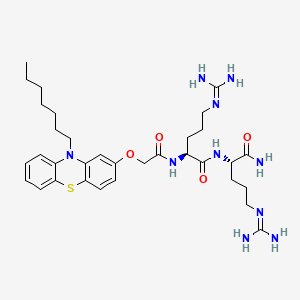
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12372446.png)
![6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B12372459.png)
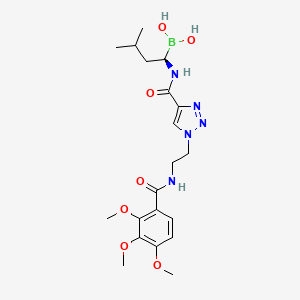
![N-[(E)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N'-hydroxyoctanediamide](/img/structure/B12372474.png)
